REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5]CC)=O.[C:12]([NH2:20])(=[NH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Na]>C(O)C>[C:13]1([C:12]2[NH:20][C:3](=[O:5])[CH2:2][C:1](=[O:9])[N:19]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |^1:20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
ADDITION
|
Details
|
a substantially equimolar mixture of these reactants in a reaction-inert solvent
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
DISSOLUTION
|
Details
|
the filter cake dissolved in water
|
Type
|
CUSTOM
|
Details
|
precipitated by acidification
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1NC(CC(N1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |